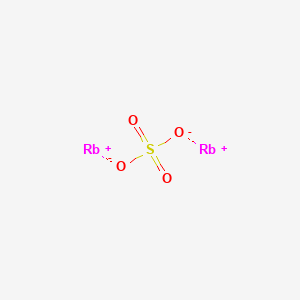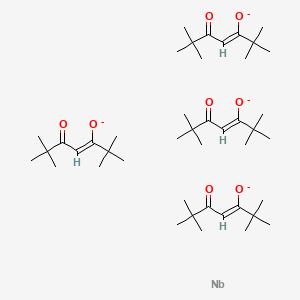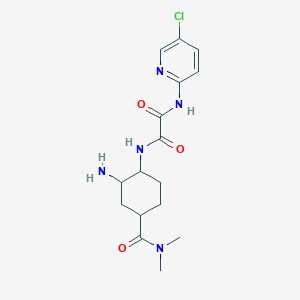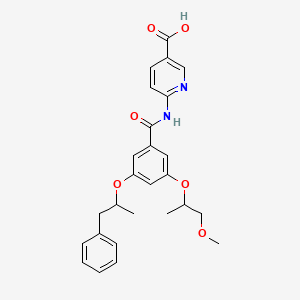![molecular formula C22H22O8 B15285638 (10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of plants belonging to the Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum Royle (Barberry family) . It is known for its potent antimitotic and antiviral properties, making it a valuable compound in both traditional and modern medicine .
準備方法
Synthetic Routes and Reaction Conditions
Podophyllotoxin can be synthesized through various chemical routes. One common method involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods, however, often result in compounds that are biologically less active than podophyllotoxin itself.
Industrial Production Methods
Industrial production of podophyllotoxin typically involves extraction from natural sources. The rhizomes of Podophyllum peltatum and Sinopodophyllum hexandrum Royle are harvested, dried, and then subjected to solvent extraction to isolate podophyllotoxin . Advances in biotechnology have also explored the microbial production of podophyllotoxin, offering a renewable and potentially more sustainable source .
化学反応の分析
Types of Reactions
Podophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various derivatives of podophyllotoxin, such as epipodophyllotoxin and deoxypodophyllotoxin . These derivatives often exhibit different biological activities and are used in the development of new therapeutic agents .
科学的研究の応用
Podophyllotoxin has a wide range of scientific research applications:
Chemistry: It serves as a lead compound for the synthesis of various derivatives with enhanced biological activities.
Medicine: It is employed in the treatment of genital warts and molluscum contagiosum.
Industry: Podophyllotoxin and its derivatives are used in the development of antiviral and anticancer drugs.
作用機序
類似化合物との比較
Podophyllotoxin is often compared with its derivatives and congeners, such as etoposide and teniposide . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . Etoposide, for instance, is widely used in chemotherapy due to its superior anticancer activity .
List of Similar Compounds
- Etoposide
- Teniposide
- Epipodophyllotoxin
- Deoxypodophyllotoxin
Podophyllotoxin stands out due to its natural occurrence and its role as a precursor for the synthesis of various therapeutic agents .
特性
分子式 |
C22H22O8 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(5R,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19?,20+/m1/s1 |
InChIキー |
YJGVMLPVUAXIQN-RWPMSNGHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)


![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)


![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
